molecular formula C13H11NO B3352945 9-Methyl-9h-carbazol-2-ol CAS No. 51846-67-4

9-Methyl-9h-carbazol-2-ol

Cat. No.: B3352945
CAS No.: 51846-67-4
M. Wt: 197.23 g/mol
InChI Key: QCEJJOJKMZDKHA-UHFFFAOYSA-N
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Description

9-Methyl-9h-carbazol-2-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9h-carbazol-2-ol typically involves the functionalization of the carbazole core. One common method is the methylation of carbazole followed by hydroxylation. The reaction conditions often include the use of strong bases and oxidizing agents to achieve the desired functional groups.

Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves large-scale chemical synthesis using batch or continuous flow reactors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like crystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced with other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine or alkyl derivatives.

    Substitution: Formation of halogenated carbazole derivatives.

Scientific Research Applications

9-Methyl-9h-carbazol-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-Methyl-9h-carbazol-2-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound, known for its high photochemical stability and charge transport properties.

    9-Methyl-9H-carbazole: Similar to 9-Methyl-9h-carbazol-2-ol but lacks the hydroxyl group, affecting its reactivity and applications.

    2-Carbazol-9-yl-ethanol: Another hydroxylated derivative with different substitution patterns, leading to varied chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

9-methylcarbazol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-14-12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEJJOJKMZDKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966171
Record name 9-Methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51846-67-4
Record name 9H-Carbazol-2-ol, 9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051846674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture comprising 20 g of 2-hydroxycarbazole, 3 g of benzyltriethyl ammonium chloride, 70 ml of a 50% aqueous solution of sodium hydroxide and 10 ml of benzene was added dropwise 25 g of methyl iodide. After the dropwise addition, the mixture was stirred for 2 hours. The mixture was poured into hot water and the mixture was allowed to stand at room temperature overnight. The precipitated solid was recovered by filtration, washed with water and dried to obtain a yellowish brown solid of 2-hydroxy-9-methylcarbazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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